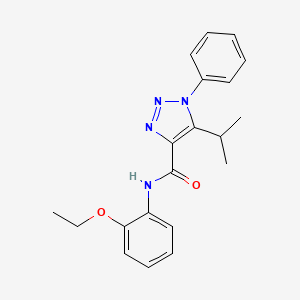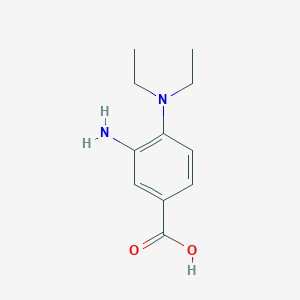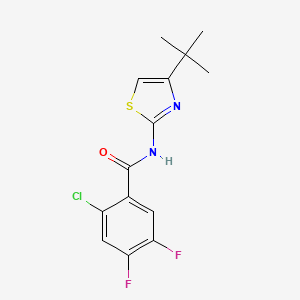![molecular formula C10H11NO3S B4680751 methyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4680751.png)
methyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as MFDCT, is a synthetic compound that has been of interest to researchers due to its potential biological and medicinal properties. MFDCT belongs to the class of cyclopenta[b]thiophene derivatives, which have been found to exhibit various pharmacological activities.
Mechanism of Action
The exact mechanism of action of methyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. This compound may also induce apoptosis through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in vitro and in vivo studies. In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory and anti-bacterial agent. This compound has been found to inhibit the production of inflammatory cytokines and to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Future Directions
Future research on methyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate could focus on its potential as a treatment for other diseases, such as inflammation and bacterial infections. Additionally, further studies could investigate the mechanism of action of this compound and its potential for combination therapy with other anti-cancer agents. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
Methyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its potential as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
methyl 2-formamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-10(13)8-6-3-2-4-7(6)15-9(8)11-5-12/h5H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWROXYUYGVKWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4680684.png)
![1-[(2-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4680687.png)
![N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4680690.png)

![N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B4680701.png)


![N-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B4680712.png)
![3-benzyl-4,8-dimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4680714.png)

![methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4680739.png)
![methyl 4-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4680752.png)
